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Barium--neodymium (1/2)

Cat. No.: B14574971
CAS No.: 61710-48-3
M. Wt: 425.81 g/mol
InChI Key: HYFJUONLFRKIRD-UHFFFAOYSA-N
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Description

Contextual Significance of Barium and Neodymium Elements in Advanced Inorganic Materials Science

Barium (Ba), an alkaline earth metal, is a key component in a multitude of advanced materials. wikipedia.orgamericanelements.com Its large ionic radius and electropositive character make it an ideal A-site cation in perovskite-type oxides, where it contributes to the stability of the crystal structure and influences dielectric and ferroelectric properties. kyushu-u.ac.jp Barium is integral to the formulation of electroceramics, high-temperature superconductors like YBCO (Yttrium Barium Copper Oxide), and materials for chemical looping air separation. wikipedia.orgacs.org Its compounds are also noted for imparting specific colors in applications such as fireworks. wikipedia.org

Neodymium (Nd), a rare-earth element belonging to the lanthanide series, is renowned for its magnetic properties. openaccessjournals.comwikipedia.org It is a critical component in the formulation of high-strength permanent magnets (NdFeB), which are indispensable in modern electronics, electric motors, and renewable energy technologies like wind turbines. openaccessjournals.comidu.ac.id The unique electronic configuration of neodymium, with its partially filled 4f orbitals, gives rise to complex magnetic behaviors and distinct optical absorption and emission spectra. americanelements.comwikipedia.org This makes neodymium a valuable dopant in various host lattices for lasers (e.g., Nd:YAG) and as a chromophore in ceramics and glasses. americanelements.comwikipedia.org In complex oxides, Nd³⁺ ions can occupy A-sites, influencing the crystal structure, electrical conductivity, and magnetic ordering of the material. kyushu-u.ac.jp

Overview of Key Barium-Neodymium Stoichiometries and Related Complex Oxide/Chalcogenide Systems

The Barium-Neodymium system is characterized by a variety of compounds, with the 1:2 stoichiometry being particularly prominent in complex oxides and chalcogenides rather than as a simple binary intermetallic. These materials are investigated for a wide range of functional properties, from magnetism to dielectric behavior.

The Ba-Nd binary phase diagram has been a subject of thermodynamic assessment, often utilizing the CALPHAD (Calculation of Phase Diagrams) method to model phase equilibria. rsc.orgresearchgate.net Such assessments are crucial for understanding the formation of intermetallic compounds and solid solutions. While detailed experimental phase diagrams for the Ba-Nd binary system are not widely published in readily accessible literature, thermodynamic modeling suggests the potential for intermetallic phases. rsc.orgresearchgate.net However, the research focus has overwhelmingly been on more complex ternary and quaternary systems.

A significant body of research exists for complex oxides with a Ba:Nd ratio of 1:2. These compounds often exhibit perovskite-like or other complex crystal structures. For instance, materials like BaNd₂In₂O₇ adopt a two-slab perovskite-like structure and are studied for their electroconductive properties. openaccessjournals.com The tungsten bronze barium neodymium titanates, with the general formula Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄, are noted for their intricate nanostructured character and are exploited as microwave dielectric ceramics and potential thermoelectric materials. researchgate.net

The following table summarizes the crystallographic data for several key Ba-Nd (1:2) complex material systems.

Compound FormulaCommon Name/SystemCrystal SystemSpace GroupKey Properties/Applications
BaNd₂ZnO₅ Barium Neodymium Zinc OxideTetragonalI4/mcmMagnetic material candidate
BaNd₂ZnS₅ Barium Neodymium Zinc SulfideOrthorhombicPnmaShastry-Sutherland lattice, Antiferromagnetic
BaNd₂In₂O₇ Barium Neodymium Indium OxideTetragonalP4₂/mnmTwo-slab perovskite-like structure, Electrically conductive
BaNd₂Ti₅O₁₄ Barium Neodymium TitanateOrthorhombicPnmaHigh dielectric constant, Microwave resonator
BaNd₂In₂Se₇ Barium Neodymium Indium SelenideOrthorhombicPbamQuaternary chalcogenide with trigonal bipyramidal InSe₅ units

This table presents a selection of researched compounds and is not exhaustive.

Evolution and Current Trajectories of Academic Research on Barium-Neodymium Intermetallic and Complex Compounds

The academic interest in barium-neodymium systems has evolved significantly over the past few decades, mirroring broader trends in materials science. Initial research often focused on the fundamental synthesis and structural characterization of new compounds. The development of advanced synthesis techniques, such as the mixed-oxide route, spray pyrolysis, and high-temperature solution growth, has enabled the creation of high-purity single-phase powders and single crystals, which are essential for detailed property measurements. researchgate.net

Early investigations into RE-Ba-Cu-O systems (where RE is a rare-earth element, including Nd) were heavily driven by the discovery of high-temperature superconductivity. google.com This led to extensive studies on compounds like NdBa₂Cu₃Oₓ, focusing on optimizing their superconducting properties through controlled synthesis and processing. google.comresearchgate.net

More recently, research has diversified into a wide array of functional applications. A major trajectory is the development of dielectric materials for microwave communications. Compounds like BaNd₂Ti₅O₁₄ and the broader Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄ system are prized for their high dielectric constants and low losses, which are critical for the miniaturization of components like resonators and filters. researchgate.net

Another significant research direction is in magnetic materials . The unique combination of the non-magnetic Ba²⁺ ion with the magnetically active Nd³⁺ ion in various crystal lattices allows for the exploration of complex magnetic phenomena. The compound BaNd₂ZnS₅, for example, is a model system for studying geometric magnetic frustration on a Shastry-Sutherland lattice.

Furthermore, there is growing interest in the thermoelectric properties of these complex oxides. The inherent nanostructuring and complex crystal structures of materials like tungsten bronze barium neodymium titanates are being explored for their potential to reduce thermal conductivity, a key requirement for efficient thermoelectric energy conversion. researchgate.net Research into Nd-doped barium zirconate and cerate perovskites for applications in protonic ceramic fuel cells also represents a current frontier, aiming to develop highly conductive electrolytes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaNd2 B14574971 Barium--neodymium (1/2) CAS No. 61710-48-3

Properties

CAS No.

61710-48-3

Molecular Formula

BaNd2

Molecular Weight

425.81 g/mol

InChI

InChI=1S/Ba.2Nd

InChI Key

HYFJUONLFRKIRD-UHFFFAOYSA-N

Canonical SMILES

[Ba].[Nd].[Nd]

Origin of Product

United States

Crystallographic Structures and Structural Dynamics in Barium Neodymium Materials

Space Group Symmetry and Lattice Parameter Analysis

Other Barium-Neodymium Compound Crystal Systems (e.g., Orthorhombic, Tetragonal)

Beyond the more common crystal systems, barium-neodymium compounds can exhibit other structures, such as orthorhombic and tetragonal systems, depending on the specific composition and synthesis conditions. For example, the compound BaNd2O4 crystallizes in a noncentrosymmetric orthorhombic space group, Ama2. researchgate.net This structure is characterized by zigzag chains of neodymium atoms running along the c-axis, leading to interesting magnetic properties due to frustration. researchgate.net

In other systems, such as neodymium-doped barium titanate (BaTiO3), the crystal structure can transition from tetragonal to cubic with increasing neodymium concentration. researchgate.net Specifically, in Ba1−xNdxTiO3 solid solutions, a phase transition from tetragonal (for x ≤ 0.04) to cubic (for x ≥ 0.06) is observed. This structural change is attributed to the smaller ionic radius of Nd³⁺ (1.08 Å) compared to Ba²⁺ (1.35 Å), which leads to a gradual decrease in the unit cell parameters. researchgate.net

Tetragonal crystal lattices are formed by stretching a cubic lattice along one of its vectors, resulting in a rectangular prism with a square base. wikipedia.org There are two primary tetragonal Bravais lattices: primitive and body-centered. wikipedia.org The specific crystal system that forms is influenced by factors such as the stoichiometry and the processing temperature. For instance, neodymium-doped barium-iron oxide ceramics have been synthesized in a cubic lattice form. journalajocs.comsemanticscholar.org

The table below summarizes the crystallographic data for different barium-neodymium related compounds.

Interactive Data Table: Crystallographic Systems of Barium-Neodymium Compounds

Compound/System Crystal System Space Group Key Structural Features
BaNd2O4 Orthorhombic Ama2 Zigzag chains of Nd atoms along the c-axis. researchgate.net
Ba1−xNdxTiO3 (x ≤ 0.04) Tetragonal P4mm Perovskite ABO3 structure. researchgate.net
Ba1−xNdxTiO3 (x ≥ 0.06) Cubic Pm-3m Perovskite ABO3 structure. researchgate.net
Nd-doped BaO Cubic --- Nanoparticles. d-nb.infoatu.ie
Nd-doped BaWO4 Tetragonal --- Nanospindles. nih.govacs.org

Atomic Site Occupancy, Defect Chemistry, and Cation Substitution Mechanisms

In complex oxides containing both barium and neodymium, the specific crystallographic sites occupied by each cation significantly influence the material's properties. Quantitative analysis, often performed using techniques like synchrotron X-ray diffraction and electron energy loss spectroscopy, is crucial for understanding this site occupancy. nih.gov

In tungsten bronze barium neodymium titanates (Ba(6-3n)Nd(8+2n)Ti(18)O(54)), the A-site cations (Ba and Nd) are distributed among three symmetrically inequivalent sites within pentagonal and tetragonal columns. nih.gov It has been found that pentagonal columns are predominantly occupied by barium, while tetragonal columns are dominated by neodymium. However, specific neodymium sites can exhibit significant concentrations of barium substitution. nih.gov The preferred substitution of barium on neodymium sites follows a specific order, occurring first at the Nd researchgate.net/ atu.ie sites, followed by the Nd d-nb.info and Nd nih.gov/ rsc.org sites. nih.gov This precise arrangement determines the defect distribution within the crystal structure. nih.gov

The ionic radius of the substituting cation plays a critical role in determining site occupancy. For instance, in BaTiO3, rare-earth cations with intermediate ionic radii (between 0.087 nm and 0.094 nm in six-fold coordination) can exhibit amphoteric behavior, meaning they can occupy either the A-site (Ba) or the B-site (Ti). researchgate.net Neodymium's ionic radius allows it to substitute for barium on the A-site. researchgate.net

Defect engineering is the intentional introduction of defects into a material to modify its properties. In perovskite oxides, common defects include point defects, dopants, and domain walls. rsc.org The presence of these defects can be either detrimental or beneficial, depending on their chemical nature and concentration. rsc.org

In barium-neodymium oxides, defects such as oxygen vacancies play a crucial role. The substitution of a trivalent cation like neodymium (Nd³⁺) for a divalent cation like barium (Ba²⁺) can create charge imbalances that are compensated by the formation of oxygen vacancies. These vacancies can significantly impact the material's electrical and optical properties. rsc.orgnih.gov For example, in neodymium-doped BaTiO3, the introduction of Nd³⁺ can lead to a decrease in the band gap energy. researchgate.net

Defect dipoles, formed by the association of charged defects, can induce anomalous behaviors such as ferroelectricity in materials that are not inherently ferroelectric. rsc.org The interaction between these defect dipoles and other factors like epitaxial strain and interfaces provides a pathway to modulate the functional properties of thin films. rsc.org Furthermore, the coupling between defects and the motion of domain walls is a powerful tool for tuning the electric and magnetic properties of perovskite oxides. rsc.org

The concentration of defects can be controlled by factors such as the doping level and the synthesis atmosphere. For example, firing BaTiO3 in a reducing atmosphere can increase the concentration of oxygen vacancies, which in turn can influence the site occupancy of dopant cations. researchgate.net

Microstructural Characterization Techniques for Crystallographic Insights

Microstructural characterization is essential for understanding the relationship between the synthesis process, the crystalline structure, and the properties of barium-neodymium materials. Techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are commonly employed for this purpose.

Crystallite Size: XRD is a primary tool for determining the average crystallite size of a material using the Debye-Scherrer equation. d-nb.info For instance, in the synthesis of neodymium-doped barium oxide (BaO) nanoparticles via a co-precipitation technique, the crystallite size was found to be around 10 nm. d-nb.infoatu.ie In another study on neodymium-doped barium tungstate (B81510) (BaWO4), the crystallite sizes were estimated to be in the range of 43 to 58 nm. nih.govacs.org

The table below provides examples of microstructural data for various barium-neodymium compounds.

Interactive Data Table: Microstructural Properties of Barium-Neodymium Compounds

Compound Synthesis Method Average Crystallite Size (nm) Grain Morphology Reference
Nd-doped BaO Co-precipitation 10.04 Agglomerated, porous, flower-like nanoparticles d-nb.infoatu.ie
Nd-doped BaWO4 Co-precipitation 43.31 - 57.72 Nanospindles nih.govacs.org
Nd-doped Ba-Fe Oxide Polymeric Precursor --- Grain-like journalajocs.comsemanticscholar.org
Ba1−xNdxTiO3 Solid-state Sintering --- Grains with fractured morphology researchgate.net

Phase Equilibria and Thermodynamic Investigations of Barium Neodymium Systems

Binary Barium-Neodymium (Ba-Nd) Phase Diagram Studies

Investigations into the binary Barium-Neodymium (Ba-Nd) system are crucial for understanding the fundamental interactions between these two elements. The phase diagram illustrates the equilibrium phases present at various temperatures and compositions.

The liquidus line on a phase diagram defines the temperature above which a substance is completely liquid, while the solidus line indicates the temperature below which it is completely solid. Between these two lines, a mixture of solid and liquid phases coexists in equilibrium. For the Ba-Nd system, thermodynamic calculations have been employed to model the phase equilibria.

Neodymium itself undergoes an allotropic transformation from a double hexagonal crystal structure to a body-centered cubic structure at approximately 863 °C. Barium has a body-centered cubic structure at room temperature. The phase diagram of the Ba-Nd system would incorporate these transitions, showing how the equilibrium phases change with temperature. The specific liquidus and solidus curves for the Ba-Nd system define the melting and freezing ranges for various alloy compositions.

Immiscible alloy systems are characterized by a positive heat of mixing, meaning that the components have a low affinity for each other and tend to separate. This can lead to the formation of a miscibility gap, where two distinct liquid phases coexist. In the solid state, the extent to which one element can dissolve in another to form a solid solution is often limited. Factors like atomic size difference, crystal structure, and electronegativity play a significant role in determining solid solubility.

Ternary and Multicomponent Phase Diagrams Involving Barium and Neodymium

The addition of one or more elements to the Ba-Nd system creates ternary or multicomponent systems with more complex phase relationships. These are critical for the development of advanced materials.

The BaO-Nd₂O₃ system is of interest for its applications in electroceramics. Subsolidus phase equilibrium studies focus on the stable crystalline phases that coexist below the solidus temperature. In the BaO-Nd₂O₃ system, the formation of the compound BaNd₂O₄ has been a primary subject of investigation.

Thermodynamic assessments using the CALPHAD (Calculation of Phase Diagrams) methodology have been performed to model the phase equilibria. These studies involve synthesizing compounds like BaNd₂O₄ via solid-state reaction and measuring their thermodynamic properties, such as heat capacity and enthalpy of formation. The enthalpy of formation from oxides for BaNd₂O₄ at 298 K was determined to be -43.75 ± 4.68 kJ/mol. The calculated phase diagram indicates that BaNd₂O₄ melts incongruently at 2177 K.

Table 1: Thermodynamic Data for the BaO-Nd₂O₃ System

Compound Enthalpy of Formation from Oxides (kJ/mol) Melting Behavior Melting Point (K)
BaNd₂O₄ -43.75 ± 4.68 Incongruent 2177

The Ba-Nd-Cu-O system, specifically the Nd₂O₃-BaO-CuO region, has been extensively studied due to its connection to high-temperature superconductors. Subsolidus phase relationships are typically determined at specific temperatures and oxygen partial pressures using techniques like X-ray diffraction to identify the coexisting phases.

Studies at 930°C in the CuO-rich region have helped to map out the compatibility triangles, which show the stable compounds that coexist in equilibrium. These investigations are fundamental to understanding the formation and stability of superconducting compounds like Nd₁₊ₓBa₂₋ₓCu₃Oᵧ. The phase equilibria in this system are sensitive to the partial pressure of oxygen, which influences the oxidation state of copper and the stability of the various oxide phases.

Ternary halide systems involving neodymium and barium have been investigated for applications in molten salt technologies. In the NdCl₃-BaCl₂-LiCl system, a ternary compound, Ba₃NdCl₉, has been identified to form in the solid state. This compound is not stable up to its melting point and decomposes at a temperature of 427°C.

The phase diagram of this ternary system features five primary crystallization surfaces corresponding to NdCl₃, α-BaCl₂, β-BaCl₂, LiCl, and the ternary compound Ba₃NdCl₉. The presence of such a ternary compound significantly influences the phase behavior and properties of the molten salt mixture.

Table 2: Invariant Points in the NdCl₃-BaCl₂-LiCl System

Point Type Temperature (°C) Composition (mol%) Coexisting Phases
Ternary Eutectic (E₁) 400 49% LiCl, 37% BaCl₂, 14% NdCl₃ LiCl, β-BaCl₂, Ba₃NdCl₉
Ternary Eutectic (E₂) 418 48% LiCl, 28% BaCl₂, 24% NdCl₃ LiCl, NdCl₃, Ba₃NdCl₉
Peritectic (P) 427 45% LiCl, 30% BaCl₂, 25% NdCl₃ LiCl, NdCl₃, Ba₃NdCl₉, Liquid

Thermodynamic Assessment and Modeling

A thorough understanding of the thermodynamic properties of the barium-neodymium (Ba-Nd) system is crucial for predicting phase behavior and designing novel materials. This section delves into the computational and experimental methodologies employed to establish a robust thermodynamic database for this binary system.

CALPHAD Methodology for Optimizing Phase Equilibria and Thermodynamic Databases

The CALPHAD (CALculation of PHAse Diagrams) methodology is a powerful computational approach used to develop thermodynamic databases and predict phase equilibria in multicomponent systems. unicen.edu.arresearchgate.net This phenomenological approach relies on mathematical models to describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition. researchgate.netonera.fr The parameters within these models are optimized by fitting them to a wide range of experimental data. thermocalc.com

The CALPHAD process for a system like Ba-Nd typically involves four main steps: thermocalc.com

Data Collection: A comprehensive literature search is conducted to gather all available experimental data, including phase equilibria, crystallographic information, and thermochemical properties like enthalpy of formation and mixing. thermocalc.com In cases where experimental data is scarce, first-principles calculations can be employed to supplement the dataset. unicen.edu.arthermocalc.com

Model Selection: Appropriate thermodynamic models are chosen to represent the Gibbs energy of each phase in the system. thermocalc.com For instance, the liquid phase is often described by a substitutional solution model, while intermetallic compounds are treated as stoichiometric phases. Ordered phases can be modeled using sublattice models. onera.fr

Parameter Optimization: The adjustable parameters in the Gibbs energy models are optimized using a least-squares minimization process to achieve the best possible fit to the collected experimental and theoretical data. researchgate.net

Database Validation: The resulting thermodynamic database is validated by comparing the calculated phase diagrams and thermodynamic properties with the original experimental data and, if available, with data for higher-order systems. thermocalc.com

This iterative process allows for the creation of a self-consistent thermodynamic database that can be used to accurately calculate phase diagrams and predict the behavior of the Ba-Nd system under various conditions. cambridge.org The integration of CALPHAD with deep learning techniques is also an emerging area of research, aiming to automate and accelerate the process of parameter estimation. arxiv.org

Experimental Determination of Enthalpy of Formation for Barium-Neodymium Compounds (e.g., BaNd₂O₄)

The enthalpy of formation is a critical thermodynamic quantity that provides insight into the stability of a compound. For barium-neodymium compounds, such as the oxide BaNd₂O₄, solution calorimetry is a common experimental technique for its determination. cambridge.orgresearchgate.net

In a study on the BaO-Nd₂O₃ system, the standard molar enthalpy of formation of BaNd₂O₄ from its constituent oxides (BaO and Nd₂O₃) at 298 K was determined using this method. cambridge.org The experimentally measured value was found to be -43.54 ± 4.55 kJ/mol. cambridge.org This value is in good agreement with the value of -44.47 kJ/mol calculated using the optimized thermodynamic parameters from the CALPHAD assessment of the same system. cambridge.org

The experimental procedure for solution calorimetry typically involves dissolving the compound of interest (e.g., BaNd₂O₄) and a mixture of its constituent components (e.g., BaO + Nd₂O₃) in a suitable solvent, often a strong acid, and measuring the heat of solution for each. The difference between these heats of solution, according to Hess's law, yields the enthalpy of formation of the compound.

Enthalpy of Formation of BaNd₂O₄ from Oxides at 298 K
MethodEnthalpy of Formation (kJ/mol)Source
Experimental (Solution Calorimetry)-43.54 ± 4.55 cambridge.org
CALPHAD Calculation-44.47 cambridge.org

Heat Capacity Measurements and Analysis for Thermodynamic Data Derivation

Heat capacity, a measure of the amount of heat required to raise the temperature of a substance by a given amount, is a fundamental thermodynamic property. Experimental heat capacity data as a function of temperature are essential for deriving other key thermodynamic functions, such as enthalpy, entropy, and Gibbs free energy. quora.com

Several techniques can be employed to measure the heat capacity of metallic alloys and compounds. Differential Scanning Calorimetry (DSC) is a widely used method where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. researchgate.net This technique is suitable for a wide temperature range, from cryogenic temperatures up to high temperatures. researchgate.net

Another method, particularly for high-temperature measurements, is the pulse heating technique. nist.gov This method involves rapidly heating a sample by passing a short-duration electric current through it and simultaneously measuring the temperature rise and the energy input. nist.gov

The measured heat capacity (Cp) can be represented as a polynomial function of temperature, typically in the form of the Kelley equation:

Cp(T) = a + bT + cT-2 + ...

where a, b, and c are coefficients determined by fitting the experimental data. Once the heat capacity is known as a function of temperature, the enthalpy (H) and entropy (S) at a given temperature T can be calculated by integrating the heat capacity data:

H(T) - H(298.15 K) = ∫298.15TCp(T) dT

S(T) - S(298.15 K) = ∫298.15T (Cp(T)/T) dT

This information is then used as input for the CALPHAD modeling to develop a comprehensive thermodynamic description of the Ba-Nd system. onera.fr

Electronic Structure and Band Theory of Barium Neodymium Compounds

Theoretical Frameworks for Electronic Structure Analysis (e.g., Band Theory)

Band theory is a quantum mechanical model that describes the allowed energy states for electrons within a solid crystal. kdkce.edu.in In an isolated atom, electrons occupy distinct energy levels. However, when a large number of atoms are brought into close proximity to form a solid, the Pauli exclusion principle dictates that the discrete energy levels of the individual atoms must split and form continuous bands of allowed energies. youtube.com These ranges of allowed electron energies are known as "allowed bands." kdkce.edu.in

Separating these allowed bands are "forbidden bands," or band gaps, which are energy ranges that no electron in the solid can possess. kdkce.edu.inbyjus.com The formation of these bands is a direct consequence of the periodic potential created by the lattice of atomic nuclei. kdkce.edu.in This theoretical framework is fundamental for classifying materials as conductors, semiconductors, or insulators and successfully explains many of their electrical and thermal properties. kdkce.edu.inadbcollege.org

Valence Band and Conduction Band Investigations

Within the band structure of a solid, the two most important bands for determining electrical properties are the valence band and the conduction band. wikipedia.org

Valence Band: This is the highest range of electron energies where electrons are typically present at absolute zero temperature. wikipedia.org The electrons in this band, known as valence electrons, are more loosely bound to the atomic nuclei. byjus.com

Conduction Band: This is the lowest range of vacant electronic states. wikipedia.org For a material to conduct electricity, electrons must gain enough energy to be excited from the valence band to the conduction band, where they are free to move throughout the material. youtube.com

The energy separation between the top of the valence band and the bottom of the conduction band is the band gap. In metals, the valence and conduction bands overlap, allowing for easy electron movement and high conductivity. In semiconductors and insulators, a distinct band gap exists. wikipedia.orgreddit.com

Table 1: Fundamental Properties of Barium and Neodymium

PropertyBarium (Ba)Neodymium (Nd)
Atomic Number5660
Electron Configuration[Xe] 6s²[Xe] 4f⁴6s²
ClassificationAlkaline Earth MetalLanthanide (Rare-Earth Metal)

Determining the precise energy positions of the valence band maximum (VBM) and the conduction band minimum (CBM) is critical for understanding a material's electronic behavior. Experimental techniques such as X-ray photoemission spectroscopy (XPS) and inverse-photoemission spectroscopy are used to probe the occupied and unoccupied electronic densities of states, respectively, providing direct information about the valence and conduction bands. aps.org

Band Gap Determination and Engineering

The band gap is a fundamental property of a semiconductor that defines the energy required to excite an electron from the valence band to the conduction band, thereby enabling electrical conduction. wikipedia.org The magnitude of the band gap determines the material's optical absorption spectrum and its suitability for various optoelectronic applications.

Band gaps can be classified as either direct or indirect, depending on the alignment of the VBM and CBM in momentum space (k-space).

Direct Band Gap: The VBM and CBM occur at the same momentum value. In these materials, an electron can be directly excited by absorbing a photon, making them efficient for light-emitting applications. Materials like InAs and InSb are direct band gap semiconductors. aps.org

Indirect Band Gap: The VBM and CBM are located at different momentum values. Electron excitation across an indirect gap requires the assistance of a phonon (a lattice vibration) to conserve momentum, which is a less efficient process. aps.org

The nature of the band gap (direct or indirect) in Ba-Nd alloys would need to be determined through specific band structure calculations or experimental measurements. For comparison, studies on other materials show this variability; for example, BaZrS₃ is predicted to be a direct-band-gap semiconductor, while materials like θ-Al₂O₃ have indirect gaps. aps.orgaps.org The band structure of semiconductor alloys can be complex, and methods that account for local symmetry reductions are often required for accurate predictions. aps.org

One of the most appealing features of certain material classes, such as perovskites (with a general ABX₃ structure), is the ability to tune their band gap through compositional engineering. nih.gov This tunability is crucial for optimizing materials for specific applications, like solar cells, where an ideal band gap is needed to maximize absorption of the solar spectrum. aps.orgnih.gov

Strategies for tuning the band gap include:

Cation/Anion Substitution: Systematically replacing the cations (at A or B sites) or anions (at the X site) in the perovskite lattice can alter the electronic structure and modify the band gap. aps.org The size of the A-site cation, for example, can shift the crystal symmetry and influence the band structure. nih.gov

Alloying: Creating alloys by mixing different elements can continuously vary the band gap. This approach is widely used in semiconductor technology. aps.org

Applying Pressure: External pressure can alter the lattice parameters of a crystal, changing the orbital overlap and thus modifying the band gap. In the chalcogenide perovskite BaZrS₃, for example, the band gap decreases with applied pressure. aps.org

These strategies suggest that if Ba-Nd compounds can be formed into perovskite or related structures, their electronic properties could be precisely controlled.

Theoretical Prediction of Electronic Properties via Density Functional Theory

Density Functional Theory (DFT) is a robust first-principles computational method used to investigate the electronic structure of materials. scispace.com It is based on the principle that the ground-state energy of a many-electron system is a unique functional of the electron density. cmu.edu DFT calculations allow researchers to predict a wide range of material properties from fundamental quantum mechanics, without relying on empirical parameters. nih.gov

DFT is widely used to:

Calculate the total energy and determine stable crystal structures.

Compute the electronic band structure and density of states (DOS).

Predict band gaps, although standard approximations can sometimes underestimate their values. aps.orgdtu.dk

Investigate the effects of defects, doping, and vacancies on the electronic structure. dtu.dk

The application of DFT to Ba-Nd systems would provide theoretical predictions of their electronic properties. For example, DFT has been successfully used to investigate the electronic structure of Ba-doped fullerides, various perovskites, and numerous alloys, demonstrating its predictive power and versatility. aps.orgdtu.dkaps.org

Table 2: Examples of Band Gap Engineering in Barium-Containing Perovskites and Related Materials

MaterialReported Band Gap (eV)Tuning MethodEffect
BaZrS₃~1.7 - 1.85PressureBand gap decreases with pressure. aps.org
BaTiO₃~3.3 - 3.6Compositional Variation (Molarity in CBD)Band gap varies with synthesis conditions. researchgate.net
BaTiO₃~2.96 (Indirect, Calculated)N/A (Theoretical)DFT calculation of fundamental properties. researchgate.net
Ag₃SBrN/APhonon DistortionPredicted band gap reduction up to 70%. researchgate.net

Advanced Spectroscopic and Microscopic Characterization Methodologies

Electron Energy Loss Spectroscopy (EELS) for Local Atomic Environments and Bonding in Ba-Nd Compounds

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated with a transmission electron microscope (TEM), that probes the local electronic structure and elemental composition of a material. eels.inforesearchgate.net When a high-energy electron beam passes through a thin specimen, some electrons undergo inelastic scattering, losing a characteristic amount of energy. wikipedia.orgub.edu This energy loss is measured to generate an EELS spectrum, which provides a detailed fingerprint of the material's atomic and chemical nature. eels.infoub.edu

The core-loss region of the spectrum is of particular importance. It features sharp ionization edges that correspond to the energy required to excite core electrons to unoccupied states in the conduction band. eels.infoglobalsino.com The precise energy of these edges is unique to each element, allowing for unambiguous elemental identification. wikipedia.org For Ba-Nd compounds, the relevant core-loss edges would be analyzed to map the spatial distribution of barium and neodymium, even down to the atomic scale.

Beyond elemental identification, the fine structure of these ionization edges, known as the Energy Loss Near-Edge Structure (ELNES), provides rich information about the local atomic environment. researchgate.netglobalsino.com The ELNES is sensitive to factors such as valence state, coordination number, and the nature of chemical bonding. researchgate.netub.edu For instance, the M4,5 edges of rare-earth elements like neodymium, which arise from the excitation of 3d electrons to unoccupied 4f states, show distinct "white lines." arxiv.orgcore.ac.uk The intensity ratio and shape of these M4 and M5 white lines are highly sensitive to the 4f orbital occupancy and thus the oxidation state of the Nd ions within the compound. arxiv.org Similarly, analysis of the Ba edges would reveal its local coordination and bonding with neighboring atoms. By comparing experimental spectra with theoretical calculations or reference standards, a detailed picture of the bonding and electronic structure within Ba-Nd compounds can be constructed. globalsino.com

Table 1: Key EELS Edges for Barium and Neodymium Analysis

ElementEdgeInitial StateTransitionTypical Energy Loss Range (eV)Information Provided
Barium (Ba) M4,53d3d → f-states780 - 810Elemental identification, valence state, local coordination
L2,32p2p → d-states5200 - 5600Elemental identification, bonding characteristics
Neodymium (Nd) M4,53d3d → 4f states975 - 1025Elemental identification, 4f occupancy, valence state
L2,32p2p → 5d states6200 - 6750Elemental identification, electronic structure

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Atomic Bonds in Doped Systems

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to identify chemical bonds within a material by measuring the absorption of infrared radiation at different frequencies. msu.eduscirp.org Molecules absorb infrared radiation at specific frequencies that correspond to their characteristic vibrational modes, such as stretching and bending. msu.eduyoutube.com An FTIR spectrum, a plot of absorption versus wavenumber, thus serves as a unique molecular fingerprint. researchgate.net

In the context of doped systems involving barium and neodymium, such as Nd-doped barium tungstate (B81510) (BaWO₄) or Nd-doped barium titanate (BaTiO₃), FTIR is crucial for confirming the incorporation of the dopant and understanding its effect on the host lattice. The analysis focuses on identifying vibrational bands associated with the constituent metal-oxygen bonds. For example, in Nd-doped BaWO₄, a prominent peak around 810 cm⁻¹ is attributed to the stretching vibrations of metal-oxide bonds, including Ba-O and W-O. nih.govacs.org The introduction of neodymium can cause subtle shifts in the position and shape of these bands, indicating changes in the bond lengths and angles of the crystal lattice due to the substitution of Ba²⁺ ions with Nd³⁺ ions. researchgate.net

Broader bands observed at higher wavenumbers, typically in the range of 3400-3600 cm⁻¹ and around 1600 cm⁻¹, are usually assigned to the stretching and bending vibrations of hydroxyl (-OH) groups from adsorbed water molecules. nih.gov These are common in ceramic materials prepared by wet chemical methods. The region below 1000 cm⁻¹, often called the fingerprint region, contains the complex vibrations of the crystal lattice and is particularly sensitive to structural changes. msu.edu

Table 2: Characteristic FTIR Vibrational Modes in Nd-Doped Barium Compounds

Wavenumber (cm⁻¹)Vibrational Mode AssignmentCompound SystemReference
~3467O-H stretching of adsorbed waterNd-doped BaWO₄ nih.gov
~1619H-O-H bending of adsorbed waterNd-doped BaWO₄ nih.gov
1100-900Shoulder band indicating Ba and Ti oxidesEr-doped BaTiO₃ inoe.ro
~810Metal-Oxygen (Ba-O, W-O) stretchingNd-doped BaWO₄ nih.govacs.org
~600Ti-O stretching in TiO₆ octahedraEr-doped BaTiO₃ inoe.ro
~440Ti-O bendingEr-doped BaTiO₃ inoe.ro

Impedance Spectroscopy for Investigating Electrical Transport Phenomena in Barium-Neodymium-Based Materials

Impedance Spectroscopy is a powerful non-destructive technique used to characterize the electrical properties of materials over a wide range of frequencies. By applying a small alternating voltage and measuring the resulting current, the complex impedance (Z* = Z' - jZ'') of the material can be determined. Analysis of the impedance data, often presented as Nyquist plots (-Z'' vs. Z'), allows for the separation of different electrical processes occurring within the material, such as contributions from the bulk (grains), grain boundaries, and electrode interfaces. researchgate.net

In polycrystalline ceramic materials based on barium and neodymium, such as Nd-doped BaTiO₃, electrical transport is significantly influenced by the microstructure. Impedance spectroscopy can distinguish the electrical response of the semiconducting grains from the more insulating grain boundaries. At high frequencies, the response is typically dominated by the bulk properties of the grains, while at lower frequencies, the grain boundary effects become more prominent. scispace.com

Table 3: Electrical Parameters from Impedance Spectroscopy of Nd-Doped Barium Titanate Ceramics

ParameterDescriptionTypical ObservationSignificance
Grain Resistance (R_g) Resistance of the bulk crystalline grains.Decreases with increasing temperature.Indicates semiconducting nature of the grains.
Grain Boundary Resistance (R_gb) Resistance of the interfaces between grains.Generally higher than R_g; decreases with temperature.Dominates the total DC resistance of the material.
Activation Energy (E_a) Energy barrier for charge carrier hopping/conduction.Different values for grain and grain boundary conduction.Elucidates the nature of charge carriers and defect chemistry.
Dielectric Constant (ε') Ability of the material to store electrical energy.Varies with frequency and temperature.A key parameter for capacitor and microwave applications.

Thermal Analysis Techniques for Reaction Kinetics and Phase Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. researchgate.netscientific.net These methods are vital for studying reaction kinetics, phase transitions, and the thermal stability of Barium-Neodymium compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netscientific.net This technique is highly effective for determining the thermal stability and decomposition pathways of materials. A TGA curve plots mass percentage against temperature.

In the synthesis and characterization of Ba-Nd based ceramics, TGA can be used to monitor the decomposition of precursor materials, the loss of adsorbed or structural water, and the combustion of any organic additives. researchgate.net For instance, in a neodymium-barium-copper ceramic system synthesized from barium carbonate, TGA helps determine the optimal calcination temperature required for the complete decomposition of the carbonate precursor to form the desired oxide phase. researchgate.netscientific.net The TGA curve for such a process would show distinct mass loss steps corresponding to the release of water and carbon dioxide.

Table 4: TGA Data for a Neodymium-Barium-Copper Ceramic System

Temperature Range (°C)Mass Loss EventAssociated Process
Ambient - 200Initial, minor mass lossDesorption of physically adsorbed water
200 - 600Significant mass lossDecomposition of intermediate phases/hydroxides
600 - 900Major mass lossDecomposition of Barium Carbonate (BaCO₃ → BaO + CO₂)
> 900Stable massFormation of the final ceramic oxide phase

(Data synthesized from the description in references researchgate.netscientific.net)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature. linseis.comrroij.comnetzsch.com DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. nih.govtudelft.nlnih.gov The resulting DSC curve shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to these events. linseis.com

For Ba-Nd compounds, DSC is instrumental in identifying phase transition temperatures. researchgate.netscientific.net For example, many barium-based perovskite materials, like BaTiO₃, undergo ferroelectric-paraelectric phase transitions which are associated with a distinct endothermic peak in the DSC heating curve. mdpi.comaip.org In complex Ba-Nd based oxides, DSC can reveal multiple transitions, helping to construct a phase diagram and understand the material's thermal behavior over its potential operating temperature range. The area under a DSC peak is proportional to the enthalpy change (ΔH) of the transition, providing valuable thermodynamic data. tudelft.nl

Table 5: DSC Findings for Barium-Neodymium Based Ceramics

Material SystemTemperature (°C)Thermal EventTypeSignificanceReference
Nd-Ba-Cu CeramicVariesPhase Formation/TransitionEndothermic/ExothermicIndicates temperatures for synthesis and structural changes researchgate.netscientific.net
Ba₄Nd₂Fe₂(NbₓTa₁₋ₓ)₈O₃₀~54-77 (327-350 K)Ferroelectric Phase TransitionEndothermicConfirms the ferroelectric to paraelectric transition temperature researchgate.net
Barium Titanate (BaTiO₃)~120-130Tetragonal to Cubic Phase TransitionEndothermicMarks the Curie temperature and loss of ferroelectricity mdpi.comaip.org

Thermal Dilatometric Analysis (TDA), also known as dilatometry, measures the dimensional changes (expansion or contraction) of a material as a function of temperature. researchgate.netscientific.net The output is typically a curve of strain (ΔL/L₀) versus temperature, from which the coefficient of thermal expansion (CTE) can be derived. msesupplies.com

TDA is particularly useful for studying the sintering behavior of ceramic materials. researchgate.net During the heating of a green (unfired) ceramic body composed of Ba-Nd oxide powders, TDA can track the onset of shrinkage, identify the temperature range of maximum densification, and determine the final sintered density. This information is critical for optimizing the firing cycle to produce dense ceramic components with desired microstructures and properties. The technique can also detect dimensional changes associated with phase transitions, which can cause abrupt changes in the slope of the dilatometric curve. The CTE is a critical engineering parameter, as a mismatch in CTE between different materials in a device can lead to thermal stress and failure. americanelements.comamericanelements.com

Table 6: Information Derived from TDA of Ba-Nd Ceramic Systems

ParameterDescriptionTypical ApplicationReference
Shrinkage Curve Plot of dimensional change vs. temperature during heating.Optimization of sintering temperature and heating rates. researchgate.netscientific.net
Coefficient of Thermal Expansion (CTE) The fractional change in length per degree of temperature change.Material compatibility in layered devices; predicting thermal stress. americanelements.comamericanelements.comresearchgate.net
Sintering Onset Temperature Temperature at which significant shrinkage begins.Designing efficient firing schedules for densification. researchgate.netscientific.net
Phase Transition Temperature Temperature at which an abrupt change in dimensions occurs.Corroborates DSC data and indicates structural transformations. researchgate.netscientific.net

Theoretical and Computational Chemistry Approaches to Barium Neodymium Materials

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively applied to barium-neodymium-containing materials to predict their structural and electronic characteristics with high accuracy.

DFT calculations are instrumental in predicting the stable crystal structures and precise lattice parameters of barium-neodymium compounds, often in concert with experimental techniques like X-ray diffraction (XRD). In complex oxides, where Ba²⁺ and Nd³⁺ ions can occupy various sites, DFT helps determine the most energetically favorable configurations.

A notable example is the tungsten bronze barium neodymium titanate system, Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄. Experimental studies have identified its complex nanostructure, which consists of stacking layers approximately 12 Å thick, characterized by pentagonal and tetragonal columns. Current time information in Ahmedabad, IN.researchgate.net DFT calculations corroborate the structural data obtained from synchrotron XRD, confirming the distribution of cations within these columns. Current time information in Ahmedabad, IN.researchgate.net For the composition (Ba₁₋ₓNd₂ₓ/₃)TiO₃, structural analyses supported by Rietveld refinement suggest a phase transition from a tetragonal to a cubic structure as the concentration of Nd³⁺ ions increases. researchgate.net

Another studied material is the multiferroic ceramic Ba₂NdFeNb₄O₁₅, which at room temperature possesses a tetragonal structure. mdpi.com DFT calculations are vital for refining such complex crystal structures and understanding the influence of ionic substitutions on the lattice parameters.

Predicted and Observed Structural Data for Select Barium-Neodymium Compounds
CompoundCrystal SystemSpace GroupReference
Ba₂NdFeNb₄O₁₅Tetragonal- mdpi.com
(Ba₁₋ₓNd₂ₓ/₃)TiO₃ (x=0)TetragonalP4mm researchgate.net
(Ba₁₋ₓNd₂ₓ/₃)TiO₃ (x>0)Cubic/Pseudo-cubic- researchgate.net
Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄-- Current time information in Ahmedabad, IN.researchgate.net

Understanding the electronic properties of materials is critical for their application in electronic and optical devices. DFT is used to simulate the electronic band structure and the density of states (DOS), which provides insight into the material's conductivity and optical band gap.

For perovskite-type (Ba₁₋ₓNd₂ₓ/₃)TiO₃ ceramics, first-principles calculations have been employed to determine the electronic band structure. researchgate.net These simulations show a direct band gap for the material. researchgate.net The analysis of the partial density of states (PDOS) reveals that the valence band is primarily composed of the 2p orbitals of oxygen atoms, while the conduction band is dominated by the 3d orbitals of the titanium atoms. researchgate.net The introduction of Nd³⁺ ions leads to a decrease in the optical band gap value, which is attributed to the creation of structural disorder, A-site vacancies, and local bond distortions. researchgate.net

In mixed-cation compounds like those containing barium and neodymium, the distribution of cations on different crystallographic sites significantly influences the material's properties. DFT calculations are a key tool for modeling these defect distributions and predicting site preferences.

In the Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄ tungsten bronze structure, Ba²⁺ and Nd³⁺ cations are distributed among three symmetrically inequivalent sites within pentagonal and tetragonal columns. researchgate.net DFT calculations have been used to corroborate quantitative analysis from experimental methods, confirming that pentagonal columns are predominantly occupied by Ba, and tetragonal columns by Nd. Current time information in Ahmedabad, IN.researchgate.net Furthermore, these calculations can determine the preferred sites for substitutional defects. The modeling revealed that the preferred substitution of Nd by Ba occurs at specific sites, in the order of Nd diva-portal.org/ nist.gov, followed by Nd researchgate.net, and then Nd Current time information in Ahmedabad, IN./ mdpi.com, a finding that differs from earlier proposals and is crucial for optimizing material properties. Current time information in Ahmedabad, IN.researchgate.net

Cation Site Preference in Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄ from DFT
Column TypeDominant CationPreferred Ba Substitution Site (Ranked)Reference
PentagonalBa- Current time information in Ahmedabad, IN.researchgate.net
TetragonalNd1. Nd diva-portal.org/ nist.gov Current time information in Ahmedabad, IN.researchgate.net
2. Nd researchgate.net Current time information in Ahmedabad, IN.researchgate.net
3. Nd Current time information in Ahmedabad, IN./ mdpi.com Current time information in Ahmedabad, IN.researchgate.net

CALPHAD Modeling for Complex Multi-component System Assessment

The CALPHAD methodology is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multi-component systems. diva-portal.org It relies on the development of thermodynamic databases where the Gibbs energy of each phase is described by a mathematical model. For binary systems like Ba-Nd, experimental data on phase equilibria and thermodynamic properties are used to optimize the model parameters.

Thermodynamic calculations and phase diagram optimizations have been performed for several lanthanide-barium systems, including Nd-Ba. These studies indicate that neodymium and barium form two immiscible liquids, resulting in a phase diagram with an exsolution dome, a eutectic, and a monotectic. A thermodynamic model for the liquid phase has been suggested to calculate the phase diagrams. Further thermodynamic calculations have been extended to ternary systems, such as Barium-Copper-Neodymium, to compute phase equilibria. researchgate.net This approach is critical for materials processing, as it allows for the prediction of phase formation and stability over wide ranges of temperature and composition, guiding the synthesis of new alloys and compounds. diva-portal.org

Academic and Research Applications of Barium Neodymium Compounds in Functional Materials

Microwave Dielectric Ceramics Research

In the field of microwave communications, barium neodymium titanates with a tungsten bronze structure are subjects of intensive research due to their favorable dielectric properties.

Structure-Property Relationships in Tungsten Bronze Barium Neodymium Titanates (Ba6-3nNd8+2nTi18O54) for Microwave Applications

The family of compounds with the general formula Ba6-3nNd8+2nTi18O54 is particularly valued for its use in microwave dielectric ceramics. The crystal structure of these materials is complex, forming an intrinsic nanostructure that resembles a nanofilm with layers approximately 12 Å thick. This structure is characterized by a framework of titanium-oxygen octahedra that create pentagonal and tetragonal columns.

The distribution of barium (Ba) and neodymium (Nd) cations within these columns is a critical factor that dictates the material's dielectric properties. Research utilizing synchrotron X-ray diffraction and electron energy loss spectroscopy has provided detailed insights into the site occupancy of these cations. It has been determined that the larger pentagonal columns are predominantly occupied by Ba ions, while the smaller tetragonal columns are mainly filled with Nd ions. However, some specific Nd sites do exhibit a significant concentration of Ba.

Table 1: Structural Characteristics of Ba6-3nNd8+2nTi18O54 Ceramics

Structural Feature Description
Crystal Structure Tungsten Bronze
Nanostructure Resembles a nanofilm with stacking layers of ~12 Å thickness.
Cation Sites Characterized by pentagonal and tetragonal columns.
Cation Distribution Pentagonal columns are dominated by Ba; tetragonal columns are dominated by Nd.

Superconducting Materials Research

Barium-neodymium-copper oxide systems are prominent in the field of high-temperature superconductivity. Research focuses on understanding their superconducting behavior and the complex phase relationships that govern their properties.

Investigation of Nd-Ba-Cu-O Superconductor Systems (e.g., NdBa2Cu3Ox, Nd4Ba2Cu2O10) and their Superconducting Behavior

The Nd-Ba-Cu-O (NdBCO) system, particularly the compound NdBa2Cu3Ox (Nd-123), is a high-temperature superconductor with a transition temperature (Tc) around 96 K. The superconducting properties of this system are highly dependent on its composition and microstructure. For instance, the presence of the Nd4Ba2Cu2O10 (Nd-422) phase within the Nd-123 matrix has been shown to influence the material's critical current density (Jc), a measure of the amount of current a superconductor can carry. Research on melt-textured bulk NdBCO superconductors has demonstrated that a specific molar ratio of Nd-123 to Nd-422 (1/0.25) can achieve a maximum Jc of approximately 4.5x104 A cm-2 at 77.3 K.

Structural disorder, such as the inter-substitution of Nd and Ba ions on their respective crystallographic sites, can significantly impact the superconducting properties. This cation disorder can lead to oxygen disordering, which in turn suppresses the superconducting transition temperature. Therefore, careful control over synthesis and annealing procedures is essential to achieve optimal superconducting performance. Doping at the copper site, for example with magnesium (Mg), has also been explored to characterize its effect on crystal parameters and magnetic properties, with studies showing a transition to the superconducting phase at 98 K.

Table 2: Superconducting Properties of a Nd-Ba-Cu-O System

Property Value/Observation
Superconducting Transition Temperature (Tc) Approximately 96 K for NdBaCuO-based systems.
Critical Current Density (Jc) A maximum of ~4.5x104 A cm-2 at 77.3 K was achieved with a Nd-123/Nd-422 molar ratio of 1/0.25.
Effect of Cation Disorder Anti-structure disorder of Nd and Ba cations can lower the Tc.

Phase Relations and Superconductivity in Ba-Nd-Cu-O Systems

The existence of superconductivity in the Ba-Nd-Cu-O system is intricately linked to the formation of a specific crystallographic phase. As with other cuprate (B13416276) superconductors like the Y-Ba-Cu-O system, identifying and synthesizing the correct single-phase compound is crucial for achieving high-temperature superconductivity. The superconducting properties are not a result of multiphase mixtures but are intrinsic to a single, specific stoichiometry.

Research has shown that achieving the desired cation-ordered structure of NdBa2Cu3Oz requires careful and often lengthy annealing at high temperatures (950–1000°C for 50-100 hours). This process is necessary to minimize structural disorder, such as the mixing of Ba and Nd atoms on the wrong crystal lattice sites. Such disorder leads to the formation of intermediate metastable phases that exhibit poor or suppressed superconductivity. Therefore, understanding the temperature-time-transformation diagram is essential for processing these materials and enhancing their superconducting properties by reducing oxygen disorder. The study of phase relations is fundamental to avoiding non-superconducting phases and ensuring the formation of the compound responsible for high-Tc behavior.

Protonic Ceramic Fuel Cell Electrolytes Research

Neodymium-doped barium zirconate materials are at the forefront of research into new electrolytes for Protonic Ceramic Fuel Cells (PCFCs), which are considered a promising alternative to high-temperature solid oxide fuel cells.

Development and Characterization of Neodymium-Doped Barium Zirconate Perovskites as Electrolytes

Rare-earth-doped barium zirconate perovskites are of significant interest for PCFC applications because of their potential for high ionic conductivity, particularly at intermediate temperatures (300–700 °C). A key challenge is overcoming the typically low conductivity and ensuring chemical stability at these lower operating temperatures.

Research has focused on tailoring the structural properties of these materials to enhance their performance. One successful approach involves the co-doping of barium zirconate with neodymium (Nd) and other elements like cerium (Ce), yttrium (Y), and ytterbium (Yb). In studies of BaZr(0.80-x-y)CexNdyY0.10Yb0.10O3-δ (BZCNYYO) compounds, it was found that varying the doping fractions of Ce and Nd significantly affects the crystal lattice.

These substitutions can induce significant lattice strain, which is correlated with the material's ionic conductivity. For example, the composition BaZr0.50Ce0.15Nd0.15Y0.10Yb0.10O3-δ was found to exhibit high lattice strain and stress characteristics, resulting in an ionic conductivity of 0.381 mScm−1 at 500 °C with an activation energy of 0.47 eV. This performance was comparable to or even outperformed other reference compositions, especially at temperatures of 600 °C and above, making Ce- and Nd-doped BZCNYYO solid electrolytes a promising option for developing intermediate-temperature PCFCs.

Table 3: Ionic Conductivity of Neodymium-Doped Barium Zirconate Electrolytes

Compound Composition Temperature (°C) Ionic Conductivity (σ) (mScm⁻¹) Activation Energy (Eₐ) (eV)
BaZr0.50Ce0.15Nd0.15Y0.10Yb0.10O3-δ 500 0.381 0.47

Impact of Dopant Ratios on Material Conductivity and Stability in Fuel Cell Contexts

In the development of protonic ceramic fuel cells (PCFCs), rare-earth-doped barium zirconate-based electrolytes are of significant interest due to their potential for high ionic conductivity at intermediate temperatures (300–700 °C). surrey.ac.ukrepec.orgresearchgate.net Research into cerium (Ce) and neodymium (Nd) co-doped barium zirconate perovskites, specifically BaZr(0.80-x-y)CexNdyY0.10Yb0.10O3-δ (BZCNYYO), has systematically analyzed the effect of varying dopant ratios on structural and conductivity properties. surrey.ac.uk

The investigation into different doping fractions of Ce and Nd revealed a significant impact on the material's lattice structure and, consequently, its ionic conductivity. surrey.ac.uk A comparative study of various compositions showed that the sample with the formula BaZr0.50Ce0.15Nd0.15Y0.10Yb0.10O3-δ exhibited the highest lattice strain and stress characteristics. surrey.ac.ukrepec.org This particular composition demonstrated a high ionic conductivity (σ) of 0.381 mScm⁻¹ at 500 °C with an activation energy (Ea) of 0.47 eV. surrey.ac.ukrepec.orgresearchgate.net This conductivity is comparable to highly conductive reference materials like BaZr0.10Ce0.70Y0.10Yb0.10O3-δ, which shows a conductivity of 0.404 mScm⁻¹ at the same temperature. surrey.ac.ukrepec.org

Notably, the Ce- and Nd-doped BZCNYYO solid electrolytes outperformed the reference samples at temperatures of 600 °C and higher. surrey.ac.ukrepec.org The strategic co-doping of cerium and neodymium influences the conductivity by a significant margin, with observed effects ranging from 10 to 10⁵ times at 500 °C depending on the specific dopant ratios. mdpi.com While high proton conductivity is a key feature, chemical stability, particularly in a CO2 atmosphere, is a known challenge for barium cerate-based electrolytes. nih.gov Studies on other dopants, such as lanthanum, have shown that doping can suppress reactions that degrade the material, thereby improving both stability and ionic conductivity. nih.gov The findings suggest that carefully tailoring the dopant ratios of elements like neodymium is a crucial strategy for developing stable and highly conductive electrolytes for intermediate-temperature PCFCs. surrey.ac.ukrepec.org

Compound FormulaTemperature (°C)Ionic Conductivity (σ) (mScm⁻¹)Activation Energy (Ea) (eV)
BaZr0.50Ce0.15Nd0.15Y0.10Yb0.10O3-δ5000.3810.47
BaZr0.10Ce0.70Y0.10Yb0.10O3-δ (Reference)5000.404-

Thermoelectric Materials Development

The development of efficient thermoelectric materials hinges on the ability to reduce thermal conductivity while maintaining good electrical properties. Barium neodymium titanates with a tungsten bronze structure, specifically Ba(6-3n)Nd(8+2n)Ti(18)O(54), are promising candidates in this area due to their intrinsic nanostructure. nih.govscispace.com These materials form a complex structure that resembles a nanofilm composed of stacking layers approximately 1.2 nm (12 Å) thick. nih.govscispace.com This inherent nanostructuring is a key feature in reducing thermal conductivity. nih.gov

The structure of these titanates is characterized by pentagonal and tetragonal columns, where the barium (Ba) and neodymium (Nd) cations are distributed across three symmetrically inequivalent sites. nih.govscispace.com Advanced characterization using synchrotron X-ray diffraction and electron energy loss spectroscopy has allowed for a quantitative analysis of how these dopants are distributed. nih.gov The findings show that pentagonal columns are predominantly occupied by Ba, while tetragonal columns are dominated by Nd. nih.govscispace.com However, specific Nd sites also exhibit significant concentrations of Ba, indicating a complex substitution pattern. nih.gov This specific distribution of dopants within the nanostructure is crucial for optimizing material properties, including the reduction of thermal conductivity, which is essential for thermoelectric applications. nih.govscispace.com The precise control over this defect distribution and cation site occupancy is considered a valuable strategy for enhancing the performance of these and other functional oxides. nih.gov

Optoelectronic Materials Research

The band gap is a fundamental property of materials that determines their suitability for optoelectronic applications. wikipedia.org In materials containing barium and neodymium, the concentration of the neodymium dopant can be tuned to alter the optical energy band gap (Eg). Research on Nd³⁺ ions doped in barium-zinc-borate glasses provides a clear example of this relationship. aip.org

In a study of glasses with the composition xNd₂O₃-(100-x)[0.1BaO-0.4ZnO-0.5B₂O₃], it was observed that the optical energy band gap decreased as the content of Nd₂O₃ increased. aip.org This tunability of the band gap is critical for designing materials for specific optical applications. researchgate.net The investigation also explored nonlinear optical properties, finding that both the two-photon absorption coefficient (β) and the nonlinear refractive index (n₂) increased with a higher concentration of Nd³⁺ ions in the glass matrix. aip.org This demonstrates that doping with neodymium in a barium-containing host can significantly influence the key parameters relevant to optoelectronic device performance.

Nd₂O₃ Content (x)Effect on Optical Band Gap (Eg)
Increasing concentrationDecreases

Novel Magnetic Systems Research

The Shastry-Sutherland lattice (SSL) is a two-dimensional geometrically frustrated lattice that can host exotic magnetic ground states. osti.gov The compound BaNd₂ZnS₅ is a magnetic semiconductor that crystallizes in this lattice structure, making it a subject of significant research interest. osti.govarxiv.orgresearchgate.net Single crystals of BaNd₂ZnS₅ have been successfully synthesized using a high-temperature solution growth technique. osti.govarxiv.orgosti.gov

Magnetic property investigations reveal that BaNd₂ZnS₅ undergoes a transition to a long-range antiferromagnetic order at approximately 2.9 K. osti.govarxiv.orgresearchgate.netaps.org Below this ordering temperature, the material exhibits anisotropic magnetic behavior. osti.gov The magnetic moments are primarily aligned within the ab-plane of the crystal structure. osti.govarxiv.orgresearchgate.net When a magnetic field is applied in this plane at 1.8 K, the material displays metamagnetic transitions, which are sharp increases in magnetization. osti.govresearchgate.net These transitions occur at different field strengths depending on the crystallographic direction: ~15 kOe for the direction and ~21 kOe for the direction. osti.govarxiv.orgresearchgate.netosti.gov At high temperatures, BaNd₂ZnS₅ behaves as a paramagnet with large magnetic anisotropy. osti.gov The study of such compounds provides valuable insights into the physics of magnetic frustration and the potential for discovering novel quantum magnetic phenomena. osti.govresearchgate.net

PropertyValueCondition
Antiferromagnetic Ordering Temperature~2.9 K-
Metamagnetic Transition Field ( direction)~15 kOe1.8 K
Metamagnetic Transition Field ( direction)~21 kOe1.8 K

Determination of Magnetic Ground States and Anisotropic Behavior in Ba-Nd Magnetic Materials

The magnetic behavior of materials is determined by the alignment of electron spins. libretexts.orgyoutube.com In Ba-Nd systems, the neodymium (Nd³⁺) ions are the primary source of magnetism due to their unpaired electrons. sigmaaldrich.com Neodymium itself is strongly paramagnetic and exhibits complex antiferromagnetic ordering at very low temperatures (below 20 K). britannica.comwikipedia.org When incorporated into compounds with barium, the interactions between Nd³⁺ ions, mediated by other elements in the crystal lattice, dictate the collective magnetic state. researchgate.net

One significant area of research has been on compounds like BaNd₂O₄, which features a frustrated zigzag ladder arrangement of Nd³⁺ ions. researchgate.net Such geometric frustration can prevent the establishment of a simple, long-range ordered magnetic ground state, potentially leading to more exotic states. researchgate.net Neutron diffraction studies are particularly powerful for determining magnetic structures because neutrons are scattered by magnetic moments, providing direct insight into the orientation of spins within the crystal lattice. researchgate.netcmu.edusns.gov For instance, powder neutron diffraction measurements on SrNd₂O₄, a related compound, revealed an antiferromagnetic state below a Néel temperature (Tⲛ) of 2.28 K, but with an incomplete ordering where one of the two Nd³⁺ sites remained largely disordered. researchgate.net

In some Ba-Nd manganites, such as Nd₀.₇₀Ba₀.₃₀MnO₃₊δ, the arrangement of Ba²⁺ and Nd³⁺ cations significantly influences the magnetic properties. An ordered arrangement can lead to a ferromagnetic state with a Curie temperature (Tⲥ) of approximately 301 K, while a disordered arrangement results in a lower Tⲥ of about 121 K. researchgate.net This demonstrates that the magnetic ground state (in this case, ferromagnetic) is highly sensitive to the atomic-level structure. researchgate.net

The table below summarizes the magnetic ordering temperatures for selected neodymium-containing compounds, illustrating the variety of magnetic ground states observed.

CompoundMagnetic Ordering TemperatureType of Ordering
Neodymium (elemental)Tⲛ = 7.5 K, 19.9 KAntiferromagnetic
SrNd₂O₄Tⲛ = 2.28 KAntiferromagnetic (incomplete)
Ordered Nd₀.₇₀Ba₀.₃₀MnO₃₊δTⲥ ≈ 301 KFerromagnetic
Disordered Nd₀.₇₀Ba₀.₃₀MnO₃₊δTⲥ ≈ 121 KFerromagnetic

This table presents data on magnetic ordering temperatures, indicating the transition to an ordered magnetic state. britannica.comresearchgate.netresearchgate.net

Magnetic Anisotropy

Magnetic anisotropy describes the directional dependence of a material's magnetic properties. stanfordmagnets.comjdamagnet.com In Ba-Nd compounds, this is a critical characteristic, particularly for applications like permanent magnets. scientific.net The primary sources of anisotropy are the crystal structure (magnetocrystalline anisotropy) and the shape of the material (shape anisotropy). jdamagnet.comscientific.net

Magnetocrystalline anisotropy arises from the interaction of the electron orbitals with the crystal lattice (spin-orbit coupling). jdamagnet.com This creates "easy" and "hard" axes of magnetization, meaning more or less energy is required to magnetize the material along those specific crystallographic directions. stanfordmagnets.com In materials containing rare-earth elements like neodymium, the magnetocrystalline anisotropy is often very strong. For example, in the renowned Nd₂Fe₁₄B permanent magnets, the crystal lattice's resistance to turning the direction of magnetization gives the material a very high coercivity (resistance to demagnetization). researchgate.net

Future Directions and Emerging Research Avenues for Barium Neodymium Compounds

Exploration of Novel Barium-Neodymium Stoichiometries and Metastable Polymorphs

The search for new materials with enhanced properties is a driving force in materials science. For barium-neodymium compounds, future research will likely focus on the synthesis and characterization of novel stoichiometries and metastable polymorphs that are not accessible under standard thermodynamic conditions.

High-pressure synthesis is a key technique in this exploratory research. By subjecting precursor materials to extreme pressures and temperatures, it is possible to create entirely new crystal structures with unique properties. For instance, high-pressure synthesis has been successfully used to create novel neodymium polyhydrides, such as I4/mmm-NdH4, C2/с-NdH7, and P63/mmc-NdH9, at pressures ranging from 85 to 135 GPa. researchgate.netsemanticscholar.orgnih.govuspex-team.org Similarly, barium trisilicide (BaSi₃), a compound that does not form at ambient pressure, has been synthesized at pressures between 12 and 15 GPa. mdpi.com These successes suggest that applying high-pressure techniques to the barium-neodymium system could lead to the discovery of new compounds with interesting electronic or magnetic properties.

Computational materials science will play a crucial role in guiding these synthetic efforts. First-principles calculations based on density functional theory (DFT) can predict the stability and properties of yet-to-be-synthesized compounds. This computational screening approach can identify promising new stoichiometries and predict the pressure-temperature conditions necessary for their synthesis, thereby streamlining experimental efforts. For example, theoretical evaluations have been used to predict the phase stability and optoelectronic properties of novel chalcogenide perovskites, uncovering promising candidates for photovoltaic applications. mdpi.com A similar computational approach could be employed to map out the phase diagram of the barium-neodymium system at high pressures, identifying new thermodynamically stable or metastable compounds.

Metastable polymorphs, which are kinetically trapped in a higher-energy state, can also exhibit desirable properties that are not present in their stable counterparts. Research into techniques that can stabilize these metastable phases, such as rapid quenching or thin-film deposition on lattice-mismatched substrates, will be an important area of future investigation for the barium-neodymium system.

Advanced Functionalization and Integration into Heterostructures for Enhanced Performance

Beyond the discovery of new single-phase materials, a significant area of future research lies in the advanced functionalization of known barium-neodymium compounds and their integration into complex heterostructures. This approach aims to create materials with tailored properties that arise from the combination of different materials or from the engineering of interfaces.

The fabrication of thin films and multilayer heterostructures is a promising avenue for enhancing the performance of barium-neodymium materials. Techniques like pulsed laser deposition and sol-gel synthesis have been used to create thin films of neodymium-doped vanadium pentoxide and barium ferrite with controlled magnetic properties. frontiersin.orgekb.eg Future work could focus on creating layered structures of barium- and neodymium-containing compounds, such as superlattices of BaO and Nd₂O₃. The interfaces between these layers can give rise to emergent phenomena, such as enhanced catalytic activity or unique electronic properties.

Interface engineering will be critical in controlling the properties of these heterostructures. By carefully selecting the constituent materials and controlling the deposition process, it is possible to engineer the band alignment and control charge transfer across interfaces. mdpi.com For example, in multilayered doped BaTiO₃ thin films, carefully designed interfaces can lead to a significant increase in relative permittivity. mdpi.com Applying these principles to barium-neodymium heterostructures could lead to new materials for next-generation capacitors, sensors, or other electronic devices.

The table below summarizes key parameters from studies on neodymium-doped barium compounds, highlighting the effects of doping on the material's properties.

CompoundDopant ConcentrationCrystallite Size (nm)Key FindingReference
Nd-doped BaWO₄0.04 M142.4Exhibited stronger catalytic performance than other prepared materials. acs.org
Nd-doped BaONot specified10.04Degraded 96.4% of malachite green dye within 120 minutes. researchgate.net
Nd-doped BaWO₄0.02 M43.31The crystallite size was estimated to be 43.31 nm. nih.gov

Application of Machine Learning and Artificial Intelligence for Accelerated Materials Discovery and Optimization

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. In the context of barium-neodymium compounds, ML and AI can be applied across the entire materials development lifecycle, from the prediction of new compounds to the optimization of their synthesis and properties.

ML models can be trained on existing materials databases to predict the properties of new, hypothetical compounds. These models can learn complex relationships between a material's composition, structure, and its functional properties, such as bandgap, conductivity, or magnetic behavior. This allows for the rapid screening of vast numbers of potential barium-neodymium stoichiometries to identify candidates with desired characteristics, significantly narrowing the search space for experimental synthesis.

Furthermore, AI can be used to design and optimize synthetic routes. By analyzing experimental data from the literature and from automated experiments, ML algorithms can identify the key synthesis parameters that control the formation of a desired phase or microstructure. This can lead to the development of more efficient and reliable synthesis protocols.

The integration of AI with robotic systems for automated synthesis and characterization is creating a closed-loop "self-driving laboratory" for materials discovery. In this paradigm, an AI algorithm proposes new experiments, a robotic system performs them, and the results are fed back to the AI to inform the next round of experiments. This autonomous approach has the potential to dramatically accelerate the discovery and optimization of new barium-neodymium materials.

The table below outlines potential applications of machine learning in the discovery and optimization of barium-neodymium compounds.

Application AreaMachine Learning TechniquePotential Impact
Discovery of Novel CompoundsGenerative Models (e.g., GANs, VAEs)Propose new, stable barium-neodymium stoichiometries with desired properties.
Property PredictionRegression Models (e.g., Gradient Boosting, Neural Networks)Predict electronic, magnetic, and catalytic properties of new compounds, guiding experimental efforts.
Synthesis OptimizationBayesian OptimizationEfficiently explore the synthesis parameter space to find optimal conditions for creating high-quality materials.
Microstructure AnalysisComputer Vision (e.g., Convolutional Neural Networks)Automate the analysis of microscopy images to quantify microstructural features and correlate them with material properties.

Development of Sustainable Synthesis and Processing Routes for Barium-Neodymium Materials

As the demand for advanced materials grows, so does the need for sustainable manufacturing processes that minimize environmental impact and promote a circular economy. Future research on barium-neodymium compounds will increasingly focus on the development of green synthesis routes and effective recycling strategies.

Green chemistry principles offer a framework for designing more environmentally friendly synthesis methods. nih.gov This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For example, co-precipitation has been described as a simple and environmentally friendly technique for synthesizing neodymium-doped barium tungstate (B81510) nanoparticles. acs.org Another promising approach is the use of plant extracts as templates or reducing agents in the synthesis of nanoparticles, which has been demonstrated for barium sulfate. researchgate.net Exploring these and other green synthesis methods for a wider range of barium-neodymium compounds will be a key research direction.

In addition to sustainable synthesis, the development of efficient recycling processes is crucial, particularly for materials containing critical raw materials like neodymium. Neodymium is a key component of high-performance permanent magnets, and developing methods to recover it from end-of-life products is of great economic and environmental importance. confer.cz Existing recycling methods for NdFeB magnets include hydrometallurgical and pyrometallurgical processes. researchgate.net

Hydrometallurgical methods involve dissolving the magnets in acid and then selectively precipitating the rare earth elements. soci.org While effective, these processes can generate significant chemical waste. Pyrometallurgical methods use high temperatures to separate the components, which can be energy-intensive. mdpi.com Future research will aim to develop more sustainable recycling processes with lower energy consumption and reduced environmental impact. This could include the development of novel solvent extraction systems using ionic liquids or the use of gas-phase extraction methods. soci.org Establishing a circular economy for barium-neodymium materials, where waste from one process becomes a feedstock for another, will be a critical goal for the long-term sustainability of these advanced materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.